N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-bromo-2-methylphenyl group, a methyl-substituted 1,2,4-triazole ring, and a pyrazin-2-yl moiety. The compound’s synthesis likely follows established routes for triazole-thioacetamides, involving alkylation of triazole-thiols with α-chloroacetamides or carbodiimide-mediated coupling .
Properties
Molecular Formula |
C16H15BrN6OS |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15BrN6OS/c1-10-7-11(17)3-4-12(10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24) |
InChI Key |
WNPZHGZONLNDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations
The target compound’s structure differs from analogs in three key regions:
Arylacetamide group : Substitutions on the phenyl ring influence steric and electronic properties.
Triazole ring : Alkyl or aryl groups at the 4-position modulate lipophilicity.
Heterocyclic substituent : Pyrazine, pyridine, or other aromatic systems affect binding interactions.
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Pyrazine vs.
- Methyl vs. Ethyl : A methyl group on the triazole (target) may reduce steric hindrance compared to ethyl-substituted analogs (e.g., ), enhancing membrane permeability .
- Bromine Position : 4-Bromo-2-methylphenyl (target) vs. 2-bromo-4-methylphenyl () may influence binding site orientation in biological targets .
Key Findings :
- Anti-exudative Activity : Furan-2-yl triazole derivatives () reduced inflammation in rats at 10 mg/kg, suggesting the target compound’s pyrazine group may enhance or alter this activity .
- Orco Agonism : Ethyl/pyridinyl analogs (e.g., VUAA-1) are potent insect olfactory activators, but pyrazine’s role in such activity remains unexplored .
Physicochemical Properties
Table 3: Physicochemical Data for Selected Compounds
Notable Trends:
- Melting Points : Pyrazine-containing compounds (e.g., ) exhibit higher melting points (~433–435 K) than furan derivatives, likely due to stronger intermolecular interactions .
- Solubility : Sulfamoylphenyl analogs () may exhibit improved aqueous solubility due to polar sulfonamide groups, whereas bromophenyl derivatives (target) are more lipophilic .
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